7-Fluoroheptanoic acid

Description

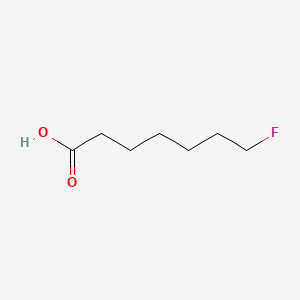

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoroheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO2/c8-6-4-2-1-3-5-7(9)10/h1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWNGLSFAHYVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCF)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187029 | |

| Record name | Heptanoic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334-28-1 | |

| Record name | Heptanoic acid, 7-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoroheptanoic Acid and Its Derivatives

Regioselective and Stereoselective Synthesis of 7-Fluoroheptanoic Acid

The precise placement of a fluorine atom at the C7 position of heptanoic acid, along with the control of stereochemistry when introducing chiral centers, presents a significant synthetic challenge. Researchers have developed several strategies to achieve this with high selectivity.

Strategies for Introduction of the Fluorine Atom at the ω-1 Position

Achieving regioselectivity in the fluorination of long-chain aliphatic compounds like heptanoic acid requires methods that can specifically target the terminal methylene (B1212753) group. One common approach involves the use of a starting material with a pre-installed functional group at the desired position for fluorination.

A prevalent strategy for introducing fluorine at the ω-1 position (the second to last carbon) of fatty acids involves the use of unsaturated precursors. For instance, a terminal alkene can be converted to a halohydrin, which can then undergo nucleophilic substitution with a fluoride (B91410) source. Another approach utilizes the hydrofluorination of a terminal alkene, although this can sometimes lead to a mixture of regioisomers.

More advanced methods employ directing groups to guide the fluorinating agent to the desired carbon. While not explicitly detailed for this compound in the available literature, general principles of late-stage C-H fluorination using transition metal catalysis offer a potential pathway. These methods often rely on a directing group that positions the catalyst in close proximity to the target C-H bond, enabling its selective activation and subsequent fluorination.

A summary of common starting materials and reagents for regioselective fluorination is presented in the table below.

| Starting Material | Reagent(s) | Key Transformation |

| 6-Heptenoic acid | 1. NBS, H2O; 2. AgF | Halohydrin formation followed by nucleophilic fluorination |

| Heptanoic acid | Not yet specifically reported | Potential for directed C-H fluorination |

| 7-Bromoheptanoic acid | KF, phase-transfer catalyst | Nucleophilic substitution |

| 7-Hydroxyheptanoic acid | DAST, Deoxo-Fluor® | Deoxyfluorination |

Synthetic Routes for Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires stereoselective synthetic methods. While specific routes for chiral this compound are not extensively documented, general strategies for asymmetric fluorination can be applied.

One approach involves the use of chiral fluorinating agents to desymmetrize a prochiral substrate. Alternatively, a chiral auxiliary can be attached to the heptanoic acid backbone to direct the fluorination to one face of the molecule, thereby inducing stereoselectivity. After the fluorination step, the auxiliary can be removed to yield the chiral fluorinated product.

Enzymatic catalysis also presents a powerful tool for stereoselective synthesis. Certain enzymes can catalyze the fluorination of a specific enantiomer of a racemic substrate or introduce a fluorine atom with high stereocontrol.

Radiosynthetic Approaches for Isotopic Labeling of this compound

The incorporation of the positron-emitting isotope fluorine-18 (B77423) ([18F]) into this compound is of significant interest for its potential use as a tracer in positron emission tomography (PET) imaging.

Incorporation of Fluorine-18 for Preclinical Research Applications

The radiosynthesis of [18F]this compound typically involves the nucleophilic substitution of a suitable leaving group with [18F]fluoride. The general process begins with the production of [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [18F]fluoride is then trapped on an anion exchange cartridge, eluted, and dried azeotropically.

The dried [18F]fluoride, activated by a phase-transfer catalyst such as a potassium-Kryptofix® [K2.2.2] complex, is then reacted with a precursor molecule. This reaction is typically carried out in an automated synthesis module to handle the radioactivity safely and efficiently. Following the labeling reaction, the crude product is purified, often using high-performance liquid chromatography (HPLC), to yield the final radiotracer. While specific automated synthesis protocols for [18F]this compound are not detailed in the provided search results, the general methodology for producing other 18F-labeled fatty acid analogs, such as 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid ([18F]FTHA), provides a relevant framework.

Development of Precursors for Radiochemical Synthesis

The success of the radiosynthesis heavily relies on the design and availability of a suitable precursor molecule. For the nucleophilic incorporation of [18F]fluoride, the precursor must contain a good leaving group at the C7 position. Common leaving groups include tosylates, mesylates, and triflates.

The synthesis of these precursors typically starts from a commercially available heptanoic acid derivative. For example, 7-hydroxyheptanoic acid can be esterified and then reacted with tosyl chloride in the presence of a base to form the corresponding tosylate precursor. The choice of protecting groups for the carboxylic acid functionality is also crucial to prevent side reactions during the labeling process.

A table of potential precursors for the radiosynthesis of [18F]this compound is provided below.

| Precursor Name | Leaving Group |

| Ethyl 7-tosyloxyheptanoate | Tosylate |

| Methyl 7-mesyloxyheptanoate | Mesylate |

| tert-Butyl 7-triflyloxyheptanoate | Triflate |

Derivatization Strategies for Modified this compound Analogs

Derivatization of this compound allows for the creation of a diverse range of analogs with potentially altered biological properties or for use as probes in various assays. These modifications can be made to the carboxylic acid group or to the aliphatic chain.

The carboxylic acid moiety is a common site for derivatization. It can be converted to an ester, an amide, or an acyl halide, which can then be used in a variety of coupling reactions to attach other molecules of interest, such as fluorescent dyes, biotin (B1667282), or pharmacophores. For analytical purposes, derivatization of the carboxylic acid can improve its chromatographic behavior and detection sensitivity in techniques like HPLC-MS.

Modifications to the aliphatic chain are less common but can be achieved through various synthetic routes. For instance, introducing unsaturation or other functional groups along the carbon chain can lead to analogs with different physical and chemical properties. While specific examples of derivatization strategies for this compound are not extensively reported, the general principles of organic synthesis provide a wide array of possibilities for creating novel analogs for biological and medicinal chemistry research.

Synthesis of Amino Acid Conjugates of Fluoroheptanoic Acid

The conjugation of this compound with various amino acids is a key step in creating molecules for diverse research applications, including their use as biochemical probes. The fundamental reaction for this conjugation is the formation of an amide bond between the carboxylic acid group of this compound and the amino group of an amino acid. To achieve this, the carboxylic acid is typically activated to make it more susceptible to nucleophilic attack by the amine.

A common and effective method for this activation and subsequent coupling involves the use of carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives react with the activated carboxylic acid to form a more stable intermediate, which then efficiently reacts with the amino acid to form the desired amide bond, minimizing side reactions. The amino group of the amino acid must be protected during this process to prevent self-polymerization, and the carboxylic acid group of the amino acid is often protected as an ester (e.g., methyl or ethyl ester) to enhance solubility and prevent unwanted side reactions.

The general synthetic scheme involves dissolving this compound in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The coupling reagents (e.g., EDC and HOBt) are then added, followed by the amino acid ester hydrochloride. A base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize the hydrochloride salt and facilitate the reaction. The reaction mixture is stirred at room temperature until completion, which is monitored by techniques like thin-layer chromatography (TLC). After the reaction, the product is isolated and purified using standard procedures, including aqueous work-up and column chromatography. The final step involves the deprotection of the amino acid's carboxyl group, if necessary, which is typically achieved by hydrolysis under basic conditions (e.g., using lithium hydroxide).

A variety of amino acid esters can be used in this synthesis, allowing for the creation of a library of N-(7-fluoroheptanoyl) amino acid conjugates. The choice of amino acid can be tailored to investigate specific biological processes or to modify the physicochemical properties of the resulting molecule.

| Entry | Amino Acid Ester | Coupling Reagents | Base | Solvent | Yield (%) |

| 1 | Glycine methyl ester | EDC, HOBt | DIPEA | DCM | 85 |

| 2 | L-Alanine methyl ester | EDC, HOBt | DIPEA | DCM | 82 |

| 3 | L-Valine methyl ester | HATU | DIPEA | DMF | 78 |

| 4 | L-Leucine methyl ester | EDC, HOBt | TEA | DCM | 80 |

| 5 | L-Phenylalanine methyl ester | DCC, DMAP | - | DCM | 75 |

Preparation of Other Functionalized Derivatives for Specific Research Probes

Beyond simple amino acid conjugates, this compound can be derivatized into more complex molecular probes for specific research purposes. These probes are often designed to interact with and report on biological systems. Key features of such probes include a reporter group for detection (e.g., a fluorophore or a biotin tag) and sometimes a reactive group for covalent modification of biological targets. The synthesis of these functionalized derivatives often employs modular approaches, where the 7-fluoroheptanoyl moiety is coupled to a linker that is further functionalized with the desired reporter or reactive groups.

One common strategy for creating such probes is to incorporate a "clickable" handle, such as an alkyne or an azide (B81097) group. This allows for the facile attachment of various reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. For example, this compound can be coupled to an amino-alkyne or an amino-azide linker using the standard amide bond formation methodologies described previously. The resulting alkyne- or azide-functionalized 7-fluoroheptanamide can then be conjugated to a variety of azide- or alkyne-containing reporter molecules, such as fluorescent dyes (e.g., rhodamine, fluorescein) or affinity tags (e.g., biotin).

Another approach involves the synthesis of photoaffinity probes. These probes typically contain a photoreactive group, such as a diazirine or a benzophenone, which upon photolysis can form a covalent bond with nearby molecules, allowing for the identification of binding partners. The synthesis of such a probe would involve coupling this compound to a linker containing the photoreactive moiety.

The modular nature of these synthetic strategies allows for the creation of a diverse range of research probes based on the this compound scaffold. These probes can be used to investigate the cellular uptake, distribution, and protein interactions of this fluorinated fatty acid, providing valuable insights into its biological roles.

| Probe Type | Functional Group | Reporter/Reactive Moiety | Coupling Strategy |

| Clickable Probe | Terminal Alkyne | Azide-containing fluorophore | Amide coupling followed by CuAAC |

| Affinity Probe | Biotin | - | Amide coupling to a biotinylated linker |

| Photoaffinity Probe | Diazirine | - | Amide coupling to a diazirine-containing linker |

| Fluorescent Probe | Fluorophore (e.g., NBD) | - | Amide coupling to an amino-functionalized fluorophore |

Biochemical and Metabolic Research Investigations of 7 Fluoroheptanoic Acid

Enzymatic Interaction Studies with 7-Fluoroheptanoic Acid

The interaction of this compound with enzymes is primarily understood through the concept of "lethal synthesis," where the molecule itself is not a direct inhibitor but is metabolically converted into one. wikipedia.org The fluorine atom's high electronegativity and small size allow it to be accepted by many enzymes that process natural fatty acids, initiating a cascade that leads to potent enzyme inhibition.

The primary mechanism of toxicity and metabolic disruption caused by this compound is not through direct inhibition of an enzyme by the parent molecule. Instead, it acts as a "suicide substrate." wikipedia.org Cellular enzymes involved in fatty acid oxidation metabolize this compound, ultimately producing fluoroacetyl-CoA. This metabolite is then processed by citrate (B86180) synthase, which combines it with oxaloacetate to form fluorocitrate. nih.gov

Fluorocitrate is a powerful inhibitor of aconitase, a critical enzyme in the tricarboxylic acid (TCA) cycle. The inhibition occurs because fluorocitrate binds tightly to the active site of aconitase, blocking its ability to convert citrate to isocitrate. This event effectively halts the TCA cycle, leading to a rapid cessation of cellular respiration and energy production. This process, where a non-toxic precursor is converted into a potent inhibitor through the cell's own metabolic machinery, is termed lethal synthesis. wikipedia.org The small atomic radius of fluorine allows the fluorinated intermediates to be processed by sequential enzymes in the pathway until the final toxic product is formed. researchgate.net

While many enzymes in the fatty acid oxidation pathway process this compound, demonstrating a degree of substrate promiscuity, other enzymes exhibit high specificity for fluorinated substrates. The study of fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya provides a compelling example of how an enzyme can evolve to specifically recognize and bind a fluorinated molecule. FlK displays a remarkable 10⁶-fold greater selectivity for hydrolyzing fluoroacetyl-CoA over its non-fluorinated counterpart, acetyl-CoA. nih.gov

Structural analysis reveals that this high specificity is achieved through a precise interaction between the fluorine atom of the substrate and the side chain of an arginine residue (Arg120) in the enzyme's active site. nih.gov This interaction correctly orients the substrate for catalysis. nih.gov This finding illustrates that the binding affinity for a fluorinated substrate can be dramatically higher than for its natural analog. In the context of this compound metabolism, the enzymes of β-oxidation must have sufficient binding affinity for the fluorinated intermediates to process them, while the high affinity of aconitase for the resulting fluorocitrate is the basis of its potent inhibition. The relationship between binding affinity and inhibitory potential is crucial; a stronger binding affinity often correlates with more potent inhibition. nih.gov

Table 1: Key Enzymes and Their Roles in the Metabolism and Toxicity of this compound

| Enzyme | Role in Pathway | Interaction with Fluorinated Substrate |

|---|---|---|

| Acyl-CoA Synthetase | Activates fatty acids by attaching Coenzyme A (CoA). | Activates this compound to 7-fluoroheptanoyl-CoA. |

| β-oxidation Enzymes (e.g., Acyl-CoA Dehydrogenase) | Sequentially shorten the fatty acyl-CoA chain. | Process 7-fluoroheptanoyl-CoA and its shorter-chain metabolites, ultimately yielding fluoroacetyl-CoA. |

| Citrate Synthase | Condenses acetyl-CoA with oxaloacetate to form citrate. | Mistakenly uses fluoroacetyl-CoA as a substrate to produce fluorocitrate. |

| Aconitase | Isomerizes citrate to isocitrate in the TCA cycle. | Strongly inhibited by fluorocitrate, leading to the blockage of the TCA cycle. |

Elucidation of Metabolic Pathways and Fate of this compound in Model Systems

The metabolic fate of this compound is intrinsically linked to the central pathway of fatty acid degradation: β-oxidation. The presence of the terminal fluorine atom fundamentally alters the final outcome of this pathway compared to its non-fluorinated analog.

Beta-oxidation is a cyclical process occurring in the mitochondria where fatty acids are broken down to produce acetyl-CoA. wikipedia.orgmicrobenotes.com Each cycle consists of four enzymatic steps that remove a two-carbon unit from the fatty acyl-CoA molecule. mdpi.com

For an odd-chain fatty acid like the non-fluorinated heptanoic acid (C7), β-oxidation proceeds for two cycles, producing two molecules of acetyl-CoA. The remaining three-carbon unit forms propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle.

When this compound enters this pathway, it undergoes two cycles of β-oxidation, releasing two molecules of acetyl-CoA. However, the final three-carbon fragment contains the fluorine atom, resulting in the formation of fluoroacetyl-CoA (F-CH₂-CO-CoA) instead of propionyl-CoA. It is this product that is diverted into the lethal synthesis pathway, leading to the production of the aconitase inhibitor, fluorocitrate. nih.gov The fluorine atom, therefore, acts as a metabolic Trojan horse, passing through the initial stages of oxidation undetected only to deliver a toxic payload at a critical juncture of central metabolism.

A comparison between the metabolic fates of this compound and its non-fluorinated analog, heptanoic acid, highlights the dramatic impact of a single fluorine atom. While both are processed by the β-oxidation machinery, their end products and subsequent metabolic consequences are starkly different.

Heptanoic acid is a purely energy-yielding substrate. Its complete oxidation through β-oxidation and the TCA cycle generates ATP, supporting cellular functions. In contrast, this compound is an antimetabolite. Its metabolism consumes cellular resources (like Coenzyme A and ATP for activation) only to produce a potent toxin that shuts down the primary energy-generating pathway. This leads to an accumulation of citrate and a depletion of all subsequent TCA cycle intermediates, causing a profound energy crisis within the cell.

Table 2: Comparative Metabolic Fate of Heptanoic Acid vs. This compound

| Metabolic Feature | Heptanoic Acid (Non-Fluorinated) | This compound |

|---|---|---|

| Pathway | β-Oxidation | β-Oxidation |

| End Products of β-Oxidation | 2 Acetyl-CoA + 1 Propionyl-CoA | 2 Acetyl-CoA + 1 Fluoroacetyl-CoA |

| Entry into TCA Cycle | Acetyl-CoA enters directly; Propionyl-CoA is converted to Succinyl-CoA. | Fluoroacetyl-CoA is converted to Fluorocitrate. |

| Effect on TCA Cycle | Provides substrates for energy production. | Inhibition via Fluorocitrate, blocking the cycle. |

| Overall Metabolic Outcome | Energy Production (ATP) | Metabolic Poisoning / Energy Depletion |

In cellular models, the introduction of ω-fluorinated fatty acids like this compound induces significant and predictable metabolic perturbations. Studies on other fluorinated organic acids, such as perfluorooctanoic acid (PFOA), have shown widespread changes in the metabolism of amino acids, lipids, and carbohydrates. nih.govnih.gov

For this compound, the primary perturbation stems from the inhibition of aconitase. This blockage causes a "metabolic traffic jam" with several key consequences:

Citrate Accumulation: Citrate, the substrate for aconitase, builds up significantly within the mitochondria and subsequently leaks into the cytoplasm.

Energy Depletion: The shutdown of the TCA cycle prevents the generation of NADH and FADH₂, the electron carriers essential for ATP production via the electron transport chain. aocs.org

Inhibition of Glycolysis: Accumulated citrate in the cytoplasm acts as an allosteric inhibitor of phosphofructokinase-1, a key regulatory enzyme in glycolysis. This feedback inhibition shuts down the cell's main pathway for glucose breakdown, exacerbating the energy crisis.

Disruption of Fatty Acid Synthesis: Cytoplasmic citrate is also a precursor for fatty acid synthesis. While its levels increase, the severe lack of ATP and NADPH (another product linked to glucose metabolism) would prevent this pathway from operating effectively. youtube.com

These interconnected events lead to a rapid and catastrophic failure of cellular energy homeostasis, illustrating the profound metabolic perturbations induced by the biotransformation of this compound.

Cellular Uptake and Transport Mechanisms of this compound Derivatives

The cellular uptake and transport of this compound and its derivatives are critical determinants of their biological activity and metabolic fate. Research in this area has focused on understanding the interactions with cellular transport systems, particularly those responsible for the uptake of amino acids and fatty acids, and elucidating the mechanisms governing their passage across cellular membranes and subsequent intracellular distribution.

Analysis of Amino Acid Transporter (LAT) Interactions with Fluoroalkyl Amino Acids

The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. This characteristic has made LAT1 an attractive target for drug delivery, utilizing amino acid-like molecules to carry therapeutic agents into tumor cells.

While direct studies on the interaction between this compound and LAT1 are not extensively documented, research on analogous fluoroalkyl amino acids provides valuable insights. The uptake of various amino acid-like drugs is mediated by LAT1, and fluorination can influence the affinity and transportability of these molecules. For instance, the accumulation of 4-borono-2-¹⁸F-fluoro-phenylalanine (¹⁸F-FBPA), a fluorinated amino acid analog, has shown a moderate correlation with LAT1 expression in head and neck cancer, suggesting that LAT1 is involved in its transport. nih.gov

Studies on other amino acid transporters, such as the alanine, serine, cysteine transporters (ASCTs), have demonstrated that these transporters can interact with a range of amino acid structures. nih.gov This suggests that fluoroalkyl amino acids derived from this compound could potentially interact with various amino acid transporters beyond LAT1, influencing their cellular uptake.

The general principle of LAT1-mediated transport involves the recognition of a substrate's amino acid-like structure. Therefore, it is plausible that derivatives of this compound, when appropriately functionalized to mimic an amino acid, could be recognized and transported by LAT1. The efficiency of this transport would likely depend on the specific structural features of the derivative, including the position and nature of the amino and carboxyl groups.

Table 1: Investigated Interactions of Fluoroalkyl Amino Acid Analogs with Amino Acid Transporters

| Transporter | Fluoroalkyl Amino Acid Analog | Cell Line/System | Key Findings |

| LAT1 | 4-borono-2-¹⁸F-fluoro-phenylalanine (¹⁸F-FBPA) | Head and Neck Cancer Patients | Moderate correlation between ¹⁸F-FBPA accumulation and LAT1 expression. nih.gov |

| LAT1/LAT2 | Glyphosate (amino acid-like herbicide) | Caco-2 cells, bovine nasal tissues | Uptake is ATP and Na⁺ independent and can be inhibited by competitive amino acids and specific LAT1/LAT2 inhibitors. nih.gov |

Mechanisms of Cellular Permeation and Intracellular Distribution in in vitro Systems

The cellular permeation of short-chain fatty acids, including their fluorinated counterparts, is a complex process that can involve both passive diffusion and protein-mediated transport. Studies on short-chain perfluoroalkyl carboxylic acids (PFCAs) have provided insights into the potential mechanisms governing the cellular uptake of compounds like this compound.

Research on the uptake of PFCAs with varying carbon chain lengths (from C2 to C8) in wheat has shown that the primary mechanism is an energy-dependent active process, likely mediated by carrier proteins. nih.govresearchgate.net For the shorter-chain PFCAs, there is also evidence for the involvement of aquaporins and anion channels. nih.govresearchgate.net This suggests that the cellular uptake of this compound (a C7 compound) is likely to be a facilitated process rather than simple passive diffusion.

Once inside the cell, the intracellular distribution of fatty acids is crucial for their subsequent metabolism and biological effects. Studies using fluorescently labeled fatty acid derivatives have shown that their distribution is influenced by the fluidity of the intracellular membranes. nih.gov It is plausible that this compound, upon entering the cell, would also distribute among different cellular compartments based on their lipid composition and metabolic activity. For instance, it could be directed towards mitochondria for metabolism or incorporated into cellular membranes.

Furthermore, research on HepaRG cells, a human liver cell line, has demonstrated that exposure to PFCAs (C8, C9, and C10) leads to the upregulation of amino acid transporters. nih.gov This finding suggests a potential interplay between the cellular uptake of fluorinated fatty acids and the transport of amino acids, which could have broader implications for cellular metabolism and signaling.

Table 2: Summary of Cellular Uptake Mechanisms for Short-Chain Perfluoroalkyl Carboxylic Acids (PFCAs)

| PFCA Chain Length | Organism/Cell Type | Predominant Uptake Mechanism | Potential Transporters Involved |

| C2, C3 | Wheat | Energy-dependent active transport, Passive diffusion | Carrier proteins, Aquaporins, Anion channels nih.govresearchgate.net |

| C4, C6, C8 | Wheat | Energy-dependent active transport | Carrier proteins nih.govresearchgate.net |

| C8, C9, C10 | HepaRG cells | Not explicitly defined, but leads to upregulation of amino acid transporters | Not explicitly defined nih.gov |

Structure Activity Relationship Sar Studies of 7 Fluoroheptanoic Acid Analogs in Research Contexts

Influence of Fluorine Position and Stereochemistry on Biological Activity

The biological activity of fluorinated fatty acids is significantly dependent on the precise location of the fluorine atom along the carbon chain. The metabolic fate of these compounds, particularly through β-oxidation, is a key determinant of their activity and potential toxicity.

Research into the metabolism of terminally fluorinated long-chain fatty acids has revealed a distinct "odd-even rule". nih.gov Fatty acids with an even number of carbon atoms that are fluorinated at the terminal (ω) position, such as 16-fluorohexadecanoic acid, are metabolized via β-oxidation to yield fluoroacetyl-CoA. Fluoroacetyl-CoA can then enter the citric acid cycle, where it is converted to fluorocitrate, a potent inhibitor of aconitase, leading to significant toxicity. acs.orgnih.gov

In contrast, odd-numbered fluorinated fatty acids, like 17-fluoroheptadecanoic acid, are metabolized to β-fluoropropionyl-CoA. This metabolite is further processed, and the fluorine atom is ultimately released as fluoride (B91410) ion, which is significantly less toxic than fluorocitrate. nih.gov This principle suggests that for a seven-carbon chain like heptanoic acid, a fluorine atom at the 7th position (an odd number) would likely lead to metabolites that are less toxic than if the fluorine were on an even-numbered carbon closer to the carboxylic acid end.

The position of the fluorine atom also influences the stability of the C-F bond. Studies on non-β-oxidizable ω-fluoro long-chain fatty acid analogs have shown that they can undergo defluorination mediated by cytochrome P-450 enzymes through ω-oxidation. nih.gov This metabolic instability can be mitigated by moving the fluorine atom away from the terminal position, for instance, to the (ω-3) position, which has been shown to result in a more stable compound. nih.gov

Stereochemistry is another critical factor influencing biological activity. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological targets like enzymes and receptors. nih.govnih.gov For fluorinated analogs, the introduction of a fluorine atom can create a chiral center, as would be the case for any position other than C1 or C7 in 7-fluoroheptanoic acid. The different enantiomers (R and S) can exhibit distinct biological activities. For example, in studies of 4-amino-3-fluorobutanoic acid, the enantiomers displayed different binding affinities to the enzyme GABA aminotransferase, which was attributed to favorable charge-dipole interactions between the amine group and the C-F bond in a specific stereochemical arrangement. nih.gov This highlights that the specific spatial orientation of the fluorine atom in relation to other functional groups is a key determinant of biological interaction and, consequently, activity.

Table 1: Hypothetical Influence of Fluorine Position on the Metabolic Fate and Biological Activity of Fluoroheptanoic Acid Analogs

| Compound | Position of Fluorine | Predicted Primary Metabolic Fate | Anticipated Biological Effect |

|---|---|---|---|

| 2-Fluoroheptanoic acid | C2 | Potential inhibition of β-oxidation | Altered fatty acid metabolism |

| 3-Fluoroheptanoic acid | C3 | Formation of fluorinated metabolites | Potential for enzyme inhibition |

| 4-Fluoroheptanoic acid | C4 | Potential inhibition of β-oxidation | Altered fatty acid metabolism |

| 5-Fluoroheptanoic acid | C5 | Formation of fluorinated metabolites | Potential for enzyme inhibition |

| 6-Fluoroheptanoic acid | C6 | Potential formation of fluoroacetyl-CoA | Possible cytotoxicity |

Correlations between Molecular Structure and Enzyme Binding Specificity

The specificity of an enzyme for its substrate is governed by a precise set of interactions within the enzyme's active site. The introduction of a fluorine atom into a substrate analog can significantly alter these interactions, leading to enhanced binding affinity, altered reaction rates, or even enzyme inhibition.

The high electronegativity of fluorine can polarize the C-F bond, creating a dipole that can engage in favorable electrostatic interactions with polar residues in an enzyme's active site. nih.govnih.gov This enhanced polarization can be a key factor in substrate recognition and binding.

A compelling example of fluorine's role in enzyme specificity is seen in the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya. acs.orgnih.govnih.gov This enzyme displays a remarkable 104-fold greater specificity for its cognate substrate, fluoroacetyl-CoA, over the structurally similar acetyl-CoA. acs.org This high degree of discrimination is not solely based on tighter binding but is largely attributed to an acceleration of the catalytic rate for the fluorinated substrate. nih.gov The enzyme utilizes an unusual hydrolytic mechanism that is initiated by the deprotonation of the α-carbon of the acyl-enzyme intermediate. acs.org The electron-withdrawing nature of the fluorine atom in fluoroacetyl-CoA facilitates this deprotonation, thereby accelerating the reaction. nih.gov

Furthermore, the FlK enzyme demonstrates molecular recognition of the fluorine atom itself. nih.gov The active site is structured to specifically accommodate and interact with the fluorine, contributing to both the formation and breakdown of the acyl-enzyme intermediate. nih.gov This illustrates that beyond simple electronic effects, the precise positioning of the fluorine atom within the active site is crucial for optimal enzyme activity.

Applying these principles to this compound analogs, one can surmise that the position of the fluorine atom would be critical for its interaction with fatty acid metabolizing enzymes. For an analog to be a substrate, the enzyme's active site must be able to accommodate the fluorinated alkyl chain. If the fluorine atom is positioned in a way that it sterically hinders binding or disrupts critical hydrophobic or electrostatic interactions, the compound may act as an inhibitor.

Table 2: Hypothetical Enzyme Binding Parameters for this compound Analogs with a Target Enzyme

| Compound | Position of Fluorine | Assumed Binding Interaction | Predicted Km (mM) | Predicted Vmax (relative) |

|---|---|---|---|---|

| Heptanoic acid | None | Baseline hydrophobic and polar interactions | 1.0 | 100% |

| 2-Fluoroheptanoic acid | C2 | Steric hindrance near the active site entrance | 5.0 | 20% |

| 4-Fluoroheptanoic acid | C4 | Favorable dipole-dipole interaction with a polar residue | 0.5 | 120% |

Design Principles for Modulating Substrate Recognition and Transport

The design of fluorinated fatty acid analogs for specific biological applications, such as enzyme inhibition or molecular imaging, requires a thorough understanding of the principles governing their recognition and transport.

One of the primary considerations is metabolic stability. As discussed, ω-fluorinated fatty acids can be susceptible to defluorination by cytochrome P-450 enzymes. nih.gov To create more stable analogs, the fluorine atom can be positioned away from the terminal carbon. For example, labeling at the (ω-3) position has been shown to result in a more metabolically stable compound. nih.gov This principle is crucial for the design of radiolabeled tracers for positron emission tomography (PET), where premature loss of the radiolabel would compromise the imaging results.

The introduction of fluorine can also be used to block metabolic pathways. For instance, gem-difluoro groups (CF2) can be incorporated into the fatty acid chain to act as a block to β-oxidation. nih.gov This strategy can be employed to increase the residence time of a compound in a target tissue by preventing its metabolic breakdown.

Substrate transport is another critical aspect that can be modulated by fluorination. The transport of fatty acids across cell membranes is mediated by fatty acid binding proteins (FABPs) and other transporters. The binding affinity of fluorinated fatty acids to these transport proteins can be influenced by the position and number of fluorine atoms. Studies on perfluorinated fatty acids have shown that they bind to human liver fatty acid binding protein (hL-FABP), with the binding affinity being dependent on the chain length. acs.org While these studies focus on polyfluorinated compounds, they highlight the importance of the hydrophobic interactions between the fluorinated alkyl chain and the protein's binding pocket.

Table 3: Design Principles for Modulating Properties of this compound Analogs

| Design Goal | Structural Modification Principle | Example Modification to this compound | Rationale |

|---|---|---|---|

| Enhance metabolic stability | Move fluorine away from the ω-position | 5-Fluoroheptanoic acid | Avoids ω-oxidation by cytochrome P-450 |

| Block β-oxidation | Introduce a gem-difluoro group | 6,6-Difluoroheptanoic acid | The CF2 group is a metabolic block |

| Increase binding to a hydrophobic pocket | Increase lipophilicity of a specific region | 7,7,7-Trifluoroheptanoic acid | The CF3 group can enhance hydrophobic interactions |

Advanced Analytical Techniques for the Research of 7 Fluoroheptanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and for probing the dynamic behavior of 7-Fluoroheptanoic acid. Its non-destructive nature allows for detailed analysis of molecular structure, conformation, and interactions.

Fluorine-19 NMR for Tracking Fluorine's Environment and Fate

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for studying this compound. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high sensitivity, making it ideal for NMR studies. alfa-chemistry.comhuji.ac.il The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing valuable information about the molecule's state and surroundings. alfa-chemistry.com

In this compound, the single fluorine atom is attached to the terminal C7 carbon. Its ¹⁹F chemical shift is expected to appear in the region characteristic of fluoroalkanes. The precise chemical shift and the multiplicity of the signal are dictated by through-bond couplings to adjacent protons (²JHF). The signal for the fluorine in this compound is anticipated to be a triplet due to coupling with the two protons on the C6 carbon. Changes in the solvent, pH, or binding to other molecules can induce significant changes in the ¹⁹F chemical shift, allowing researchers to track the fate of the fluorinated tail in various chemical and biological systems. ugent.be

| Parameter | Expected Value | Information Gained |

|---|---|---|

| Chemical Shift (δ) vs. CFCl₃ | -215 to -225 ppm | Confirms the presence of a primary alkyl fluoride (B91410) (R-CH₂F). Sensitive to solvent and electronic environment. |

| Multiplicity | Triplet of Triplets (tt) | Coupling to protons on C6 (²JHF) and C5 (³JHF). Confirms the position of the fluorine atom. |

| Coupling Constant (²JHF) | ~47 Hz | Provides information on the geometry and number of bonds between the fluorine and coupled protons. |

Note: The predicted values are based on data for analogous monofluorinated alkanes. Actual values may vary depending on solvent and experimental conditions.

Multinuclear NMR for Conformational and Interaction Analysis

While ¹⁹F NMR focuses on the fluorinated terminus, multinuclear NMR, including Proton (¹H) and Carbon-13 (¹³C) NMR, provides a complete picture of the molecule's carbon skeleton and proton environments.

¹H NMR: The ¹H NMR spectrum provides information on all the proton-bearing carbons along the alkyl chain. The protons on the carbon adjacent to the fluorine (C7) and the carboxylic acid (C2) will show the most distinct chemical shifts. The terminal -CH₂F protons will appear as a downfield triplet of triplets due to coupling with both the fluorine atom (²JHF) and the C6 protons (³JHH). The protons alpha to the carboxyl group (-CH₂COOH) will also be shifted downfield.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The C7 carbon directly bonded to the fluorine atom will exhibit a large chemical shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The C1 carbon of the carboxyl group will be the most downfield signal. The remaining methylene (B1212753) carbons in the chain will have characteristic shifts that can be assigned using techniques like HSQC and HMBC. libretexts.org

Conformational analysis of the flexible heptanoic acid chain can be inferred from the magnitude of three-bond proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants, which are dependent on the dihedral angle as described by the Karplus equation. Furthermore, NMR relaxation studies (T₁ and T₂) can provide insights into the molecular dynamics and interactions of this compound with other molecules, such as its binding to proteins or insertion into lipid membranes. ugent.bescispace.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹³C) | Coupling Constant (¹JCF) |

|---|---|---|---|---|

| 1 (-COOH) | ~11-12 | ~179 | Singlet | N/A |

| 2 (-CH₂-) | ~2.35 | ~34 | Singlet | N/A |

| 3 (-CH₂-) | ~1.63 | ~24 | Singlet | N/A |

| 4 (-CH₂-) | ~1.35 | ~28 | Singlet | N/A |

| 5 (-CH₂-) | ~1.45 | ~22 | Doublet (from ²JCF) | ~15-20 Hz |

| 6 (-CH₂-) | ~1.75 | ~30 | Doublet (from ¹JCF) | ~160-170 Hz |

| 7 (-CH₂F) | ~4.50 | ~84 | Doublet (from ¹JCF) | ~160-170 Hz |

Note: Predicted shifts are relative to TMS and are based on data for heptanoic acid and known substituent effects of fluorine and carboxylic acid groups. libretexts.org Actual shifts are solvent-dependent.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity for quantification and detailed structural information for identifying its metabolic products.

High-Resolution Mass Spectrometry for Trace Analysis

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements (sub-ppm accuracy). nih.govfrontiersin.org This capability is crucial for the trace analysis of this compound in complex environmental or biological samples. HRMS can distinguish the exact elemental composition of this compound (C₇H₁₃FO₂) from other isobaric interferences that may be present in the matrix. When coupled with liquid chromatography (LC-HRMS), this technique allows for the sensitive and selective quantification of the parent compound at very low concentrations. github.io

Isotope Tracing with Labeled this compound

To elucidate the metabolic fate of this compound, stable isotope tracing studies are employed. nih.gov This involves synthesizing an isotopically labeled version of the molecule, for instance, by incorporating Carbon-13 (¹³C) or Deuterium (²H) atoms into its structure. This labeled compound is then introduced into a biological system (e.g., cell culture or an animal model). frontiersin.org

Metabolites derived from the labeled this compound will carry the isotopic label, resulting in a predictable mass shift that can be detected by mass spectrometry. nih.gov For example, if this compound undergoes β-oxidation, the resulting shorter-chain fatty acids will retain the isotopic label. By tracking these mass-shifted metabolites, researchers can map the specific metabolic pathways involved in its degradation and identify the structures of the resulting products. researchgate.net

| Compound | Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass ([U-¹³C₇]-Labeled) | Metabolic Process |

|---|---|---|---|---|

| This compound | C₇H₁₃FO₂ | 148.0899 | 155.1135 | Parent Compound |

| 5-Fluoropentanoic acid | C₅H₉FO₂ | 120.0586 | 125.0754 | One round of β-oxidation |

| 3-Fluoropropanoic acid | C₃H₅FO₂ | 92.0273 | 95.0374 | Two rounds of β-oxidation |

Note: This table represents a hypothetical scenario to illustrate the principle of isotope tracing.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are fundamental for isolating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC): As a volatile compound, this compound can be analyzed by GC, often coupled to a mass spectrometer (GC-MS). copernicus.org To improve volatility and peak shape, the carboxylic acid group is typically derivatized, for example, by converting it to a methyl or butyl ester. nih.govresearchgate.net This method is highly effective for quantifying the purity of a sample by separating the target compound from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of this compound without the need for derivatization. researchgate.net Reversed-phase HPLC, using a C18 or similar nonpolar stationary phase with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol with an acid modifier like formic acid), is commonly employed. huji.ac.il The retention time of the compound can be used for identification and the peak area for quantification, making it an excellent method for assessing purity. Preparative HPLC can be used to isolate high-purity this compound for further studies.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC-MS (after derivatization) | Capillary column (e.g., DB-5ms, HP-INNOWax) | Helium | Mass Spectrometer (MS) | Purity assessment, identification of volatile impurities. |

| Reversed-Phase HPLC | C18 (e.g., 150 x 4.6 mm, 5 µm) | Gradient of Acetonitrile/Water with 0.1% Formic Acid | UV (at ~210 nm), MS | Purity assessment, quantification, isolation. |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. longdom.org It excels in separating components within a mixture based on their interactions with a stationary phase (the column) and a liquid mobile phase. longdom.orgresearchgate.net For perfluorinated carboxylic acids (PFCAs), reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is polar. nih.gov

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may offer insufficient sensitivity for trace analysis. nih.gov To overcome this, pre-column derivatization with a fluorescent reagent is a widely adopted strategy. This process involves chemically attaching a fluorescent tag to the carboxylic acid group, rendering the molecule highly responsive to a fluorescence detector. nih.gov A common reagent used for this purpose is 3-bromoacetyl coumarin. nih.govnih.gov The resulting derivative exhibits strong fluorescence, significantly lowering the limits of detection. nih.gov

The separation of a homologous series of PFCAs, including this compound, can be optimized using a gradient elution method. nih.gov This involves changing the composition of the mobile phase during the analysis to ensure efficient separation of compounds with varying chain lengths. longdom.org For example, a gradient of acetonitrile and water is often used with a C18 column. researchgate.net By combining solid-phase extraction (SPE) for sample preconcentration with HPLC-fluorescence detection, detection limits in the parts-per-trillion (ppt) range can be achieved, which is suitable for environmental monitoring. nih.govnih.gov

Table 1: Example HPLC Conditions for PFCA Analysis via Pre-Column Derivatization

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govlongdom.org |

| Mobile Phase | Gradient of Acetonitrile and Water | longdom.orgresearchgate.net |

| Derivatization Reagent | 3-bromoacetyl coumarin | nih.govnih.gov |

| Detection | Fluorescence Detector (FLD) | nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) for preconcentration | nih.govnih.gov |

| Achievable LODs | 43–75 ppt (after 100-fold preconcentration) | nih.govnih.gov |

Gas Chromatography (GC) Applications in Research

Gas Chromatography (GC) is a highly sensitive method renowned for its accuracy and reproducibility in analyzing volatile compounds. nih.gov However, the high polarity and low volatility of carboxylic acids like this compound make their direct analysis by GC challenging, often resulting in poor peak shape and retention. colostate.edunsf.gov To make these compounds "GC-amenable," a derivatization step is required to convert the polar carboxyl group into a less polar, more volatile functional group. nih.gov

Common derivatization strategies for carboxylic acids include alkylation (such as esterification) and silylation. gcms.czrestek.com Esterification, often to form fatty acid methyl esters (FAMEs), is a popular method. nih.gov This can be achieved using reagents like boron trifluoride (BF₃) in methanol under mild heating. restek.com Another approach is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com

For PFCAs, studies have shown that esterification may be ineffective for shorter-chain analogues. nih.gov A more successful approach for a broad range of PFCAs (C4–C12) is amidation. nih.gov This can be accomplished using 2,4-difluoroaniline (DFA) as the reactant and N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to produce anilide derivatives. nih.govnih.gov These derivatives are sufficiently volatile and stable for GC analysis, often coupled with a mass spectrometer (MS) or an electron capture detector (µECD) for sensitive detection. nih.gov The integration of solid-phase extraction (SPE) with this derivatization-GC method provides a cost-effective and reliable alternative to LC-MS/MS for quantifying PFCAs in environmental samples. nih.gov

Table 2: Comparison of Derivatization Methods for GC Analysis of PFCAs

| Derivatization Method | Reagents | Effectiveness for PFCAs | Reference |

|---|---|---|---|

| Esterification | Alcohols (e.g., Methanol) with acid catalyst (e.g., H₂SO₄, BF₃) | Reported to be ineffective for short-chain (C4-C6) PFCAs. | nih.govnih.gov |

| Amidation | 2,4-difluoroaniline (DFA) and N,N′-dicyclohexylcarbodiimide (DCC) | Successfully transforms a wide range of PFCA analogs (C4-C12) into detectable anilide derivatives. | nih.gov |

| Silylation | BSTFA or MSTFA, often with a catalyst like TMCS | Commonly used for converting active hydrogens in carboxylic acids, alcohols, and amines. | restek.com |

Spectroscopic Characterization in Research Contexts (e.g., FTIR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. For this compound, methods like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide definitive structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. rockymountainlabs.com The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. Key expected peaks include:

A very broad and strong absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid group. instanano.com

A sharp, strong absorption peak around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.net

Strong absorption bands in the 1000-1400 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

Medium-intensity peaks in the 2840-3000 cm⁻¹ range due to the C-H stretching of the alkane chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly valuable for organofluorine compounds. oxinst.com Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to detect and identify fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR measurements. oxinst.comwikipedia.org The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom. This technique helps confirm the position of the fluorine atom on the alkyl chain. aiinmr.com Additionally, ¹H and ¹³C NMR spectra provide further structural confirmation by showing signals corresponding to the different hydrogen and carbon atoms in the molecule, with coupling patterns between adjacent nuclei revealing the connectivity of the atoms. aiinmr.com

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Structural Feature | Reference |

|---|---|---|---|

| FTIR | ~2500-3300 cm⁻¹ (broad) | O-H stretch (Carboxylic Acid) | instanano.com |

| ~1700-1725 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) | researchgate.net | |

| ~2840-3000 cm⁻¹ (medium) | C-H stretch (Alkyl Chain) | researchgate.net | |

| ~1000-1400 cm⁻¹ (strong) | C-F stretch | nih.gov | |

| NMR | ¹⁹F Signal | Confirms presence and electronic environment of Fluorine | wikipedia.org |

| ¹H Signals & Coupling | Shows different types of protons and their connectivity | aiinmr.com | |

| ¹³C Signals | Shows different carbon environments in the molecule | aiinmr.com |

Application of 7 Fluoroheptanoic Acid Derivatives in Preclinical Research Probes

Development of Radiotracers for Molecular Imaging in Animal Models

The primary application of 7-fluoroheptanoic acid derivatives in preclinical imaging has been in the development of ¹⁸F-labeled radiotracers. These probes allow for the non-invasive visualization and quantification of biological processes in animal models, providing crucial information for drug development and disease research.

Preclinical Positron Emission Tomography (PET) Imaging Applications

One notable derivative, (S)-2-amino-7-[¹⁸F]fluoroheptanoic acid ([¹⁸F]FAHep), has been synthesized and evaluated as a PET tracer for neuro-oncology. researchgate.net Radiolabeled amino acids are of significant interest for brain tumor imaging because of the increased demand for amino acids by cancer cells and the upregulation of amino acid transporters, such as system L, in gliomas. researchgate.netvt.edu

In preclinical studies involving mouse models with DBT glioma, [¹⁸F]FAHep demonstrated its potential as an effective PET imaging agent. researchgate.net The tracer showed high uptake in subcutaneous DBT tumors, which is a key characteristic of a promising tumor imaging agent. researchgate.net Small animal PET studies in mice with intracranial DBT tumors further confirmed its utility in a brain tumor model. researchgate.net The ability of [¹⁸F]FAHep to cross the blood-brain barrier via system L transport is critical for visualizing the entire tumor volume. researchgate.net

In vitro uptake assays confirmed that [¹⁸F]FAHep is a good and selective substrate for the system L amino acid transport system, with an uptake profile similar to the well-established tracer [¹⁸F]FET. researchgate.net This selectivity is crucial for targeting tumor cells, which often overexpress this transport system.

Biodistribution and Pharmacodynamics in Animal Models for Probe Design

The biodistribution of a radiotracer is a critical factor in its design and potential clinical utility, as it determines the tracer's accumulation in the target tissue versus other organs. For [¹⁸F]FAHep, in vivo biodistribution studies were conducted in male Balb/c mice bearing subcutaneous DBT glioma tumors. researchgate.net

The results demonstrated favorable tumor uptake, with the percentage of injected dose per gram (%ID/g) in the tumor being significantly higher for [¹⁸F]FAHep compared to an alpha-methylated analogue. researchgate.net Specifically, at 60 minutes post-injection, the tumor uptake for [¹⁸F]FAHep was 9.1 %ID/g. researchgate.net This high tumor accumulation is a desirable characteristic for a PET tracer designed for oncology.

The pharmacodynamics of the tracer, including its clearance from non-target tissues, also influences image quality. While detailed clearance kinetics were not extensively reported in the provided sources, the high tumor-to-background ratio implied by the biodistribution data suggests favorable pharmacodynamics for imaging purposes. researchgate.net

| Tracer | Animal Model | Tumor Type | Time Post-Injection (min) | Tumor Uptake (%ID/g) |

| [¹⁸F]FAHep | Balb/c Mouse | Subcutaneous DBT Glioma | 60 | 9.1 |

| [¹⁸F]FAMHep | Balb/c Mouse | Subcutaneous DBT Glioma | 60 | 4.8 |

| [¹⁸F]FET | Balb/c Mouse | Subcutaneous DBT Glioma | 60 | 7.4 |

Use as Mechanistic Probes in Biochemical Pathways

Beyond imaging, fluorinated fatty acids like this compound have the potential to be used as mechanistic probes to study biochemical pathways, particularly those involving lipid and fatty acid metabolism. The fluorine atom can serve as a reporter group or a tool to perturb enzymatic processes.

Perturbation Tools for Lipid and Fatty Acid Metabolism Studies

While specific studies detailing the use of this compound as a perturbation tool for lipid metabolism were not identified in the provided search results, the broader class of fluorinated fatty acids is known to interact with and modulate lipid metabolic pathways. For instance, other perfluorinated compounds have been shown to induce lipid metabolism disorders. nih.gov Fluorinated phospholipids (B1166683), which can be synthesized from fluorinated fatty acids, are used as probes in F-NMR studies to investigate biological molecules. avantiresearch.com

The introduction of a fluorine atom can alter the electronic properties of the fatty acid, potentially affecting its interaction with enzymes and transport proteins involved in lipid metabolism. This could make this compound a useful tool for studying the consequences of altered fatty acid processing. However, detailed research applying this compound for this specific purpose is not yet available in the public domain based on the conducted searches.

Tracers for Investigating Specific Enzymatic Reactions

This compound and its derivatives can theoretically be used as tracers to investigate specific enzymatic reactions within fatty acid metabolism. The fluorine substitution can provide a unique signature for tracking the molecule through a metabolic pathway. For example, stable analogs like this compound have been suggested for use with enzymes such as fatty acid synthase to predict binding affinities. nih.gov

The metabolism of terminally fluorinated fatty acids can depend on the number of carbon atoms. For instance, the beta-oxidation of even-numbered fluorinated fatty acids can lead to different end products than odd-numbered ones, which can be exploited to study these pathways. nih.gov A study involving the bacterial enzyme lipoic acid ligase (LplA) demonstrated the enzymatic conjugation of 8-[¹⁸F]-fluorooctanoic acid to a peptide, showcasing the potential for fluorinated fatty acids to be substrates in specific enzymatic reactions for applications like site-specific radiolabeling. khanacademy.org

Despite this potential, specific studies that have utilized this compound as a tracer to investigate a particular enzymatic reaction in detail were not found in the provided search results. Further research is needed to explore this application.

Theoretical and Computational Investigations of 7 Fluoroheptanoic Acid

Quantum Chemical Studies (e.g., DFT) on Reaction Mechanisms and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules, which governs their stability and reactivity. rsc.orgresearchgate.net DFT allows for the investigation of reaction pathways, transition states, and the energetics of chemical reactions at a molecular level. coe.edumdpi.com

For 7-fluoroheptanoic acid, DFT can be employed to understand its intrinsic stability and potential reaction mechanisms, such as thermal decomposition or oxidation. By calculating the energies of reactants, transition states, and products, a detailed reaction coordinate diagram can be constructed. coe.edu These calculations help identify the most energetically favorable reaction pathways and the corresponding activation energy barriers. rsc.org For instance, a hypothetical study on the atmospheric degradation of this compound initiated by a hydroxyl radical (•OH) could compare the energy barriers for hydrogen abstraction from different carbon atoms along the alkyl chain. The presence of the electronegative fluorine atom can influence the electron density distribution across the molecule, thereby affecting the stability of the resulting radical intermediates. emerginginvestigators.org

A key aspect of such studies is the analysis of thermodynamic and kinetic parameters. Thermodynamic stability can be assessed by calculating properties like the Gibbs free energy of formation, while kinetic lability is understood by examining the activation energies of potential degradation pathways. utas.edu.au

Below is a hypothetical data table illustrating the results of a DFT study on two possible initial steps in the degradation of this compound.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Calculated Reaction Energy (ΔG_rxn) (kcal/mol) |

|---|---|---|---|

| Pathway A: H-abstraction from C6 | Hydrogen atom abstraction from the carbon adjacent to the fluorine-substituted carbon (C7). | 12.5 | -5.2 |

| Pathway B: H-abstraction from C3 | Hydrogen atom abstraction from a carbon atom in the middle of the alkyl chain. | 9.8 | -8.1 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the dynamic behavior of biological macromolecules, such as proteins, and their interactions with ligands like this compound. nottingham.ac.ukscispace.com Understanding these interactions is crucial for assessing the biological activity and potential toxicity of a compound.

In a typical MD simulation study, this compound would be docked into the binding site of a biologically relevant protein. Fatty Acid Binding Proteins (FABPs) or Peroxisome Proliferator-Activated Receptors (PPARs), which are known to bind endogenous fatty acids, would be plausible targets. The simulation would then track the trajectory of all atoms in the system over a period of nanoseconds to microseconds, governed by a physics-based force field. nih.govnottingham.ac.uk

Analysis of the MD trajectory can reveal the stability of the protein-ligand complex, the specific amino acid residues involved in binding, and the nature of the intermolecular interactions. nih.gov The presence of the fluorine atom in this compound can lead to unique interactions, such as hydrogen bonds with the fluorine atom acting as a weak acceptor, or multipolar interactions with backbone carbonyl groups. nih.govacs.orgnih.gov The stability of the binding is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. nih.gov

The following interactive table provides hypothetical results from an MD simulation, detailing the key interactions between this compound and a putative binding pocket of a target protein.

| Residue | Interaction Type | Interacting Atom(s) on Ligand | Average Distance (Å) | Interaction Occupancy (%) |

|---|---|---|---|---|

| Arg126 | Hydrogen Bond (Salt Bridge) | Carboxylate Oxygen | 2.8 | 95.4 |

| Tyr128 | Hydrogen Bond | Carboxylate Oxygen | 3.1 | 62.1 |

| Phe57 | Hydrophobic (π-alkyl) | Alkyl Chain (C3-C5) | 4.5 | 88.7 |

| Ala75 | Hydrophobic | Alkyl Chain (C6-C7) | 4.2 | 75.3 |

| Gly76 | Multipolar (C-F···C=O) | Fluorine | 3.2 | 45.0 |

This table presents hypothetical data for illustrative purposes.

Computational Modeling of Metabolic Transformation Pathways

Predicting the metabolic fate of xenobiotics, including compounds like this compound, is a critical component of safety and environmental assessment. nih.govacs.org Computational models provide a rapid and cost-effective means to predict potential metabolic transformations, thereby guiding subsequent in vitro and in vivo studies. acs.orgnih.gov These predictive tools can be broadly categorized as ligand-based or structure-based approaches. nih.govacs.org

Ligand-based methods utilize databases of known metabolic reactions to identify plausible transformations based on the chemical structure of the query molecule. Expert systems, which contain a set of biotransformation rules, can predict metabolites by identifying recognizable functional groups and applying known enzymatic reactions to them.

Structure-based methods involve docking the compound into the active sites of key metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. By evaluating the binding affinity and the proximity of specific atoms to the enzyme's catalytic center, these models can predict the most likely sites of metabolism (SOMs) on the molecule. acs.org

For this compound, computational models might predict several metabolic pathways. Given its structure as a fatty acid, β-oxidation is a plausible pathway. However, the fluorine atom at the terminal (ω) position could potentially alter or inhibit this process. Another likely pathway is ω-hydroxylation, mediated by CYP enzymes (e.g., from the CYP4A family), followed by oxidation to the corresponding dicarboxylic acid.

A hypothetical output from a metabolic prediction tool is summarized in the table below, ranking potential biotransformations based on a calculated likelihood score.

| Predicted Pathway | Key Enzyme Family | Primary Metabolite | Predicted Likelihood Score |

|---|---|---|---|

| ω-1 Hydroxylation | Cytochrome P450 (CYP4A/4B) | 6-Hydroxy-7-fluoroheptanoic acid | 0.85 |

| Chain Shortening via β-oxidation | Acyl-CoA Oxidases | 5-Fluoropentanoic acid | 0.65 |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 7-Fluoroheptanoyl-β-D-glucuronide | 0.40 |

| Defluorination followed by oxidation | Cytochrome P450 | 7-Oxoheptanoic acid | 0.15 |

This table presents hypothetical data for illustrative purposes.

Role in Biosynthetic Pathway Research and Bioprocesses

Precursor for Novel Polyketides and Polyhydroxyalkanoates in Microbial Systems

Microbial systems, particularly bacteria, can utilize fluorinated precursors to synthesize novel polymers like polyketides and polyhydroxyalkanoates (PHAs). While direct studies detailing the incorporation of 7-fluoroheptanoic acid are not prevalent, research on analogous fluorinated molecules demonstrates the significant potential of this approach.

Polyketides: Polyketides are a diverse class of natural products with a wide range of applications, including as antibiotics and anticancer agents. The modification of polyketides with fluorine is a promising strategy for developing new pharmaceuticals. nih.gov The biosynthesis of these molecules is carried out by large enzyme complexes called polyketide synthases (PKSs). By introducing fluorinated building blocks into the fermentation process, it is possible to generate novel fluorinated polyketide structures. For example, research has shown that engineered PKS systems can utilize fluorinated extender units like fluoromalonyl-CoA to incorporate fluorine site-selectively into a polyketide backbone, creating precursors to antibiotics such as erythromycin. nih.gov

Polyhydroxyalkanoates (PHAs): PHAs are biodegradable polyesters produced by numerous bacteria as a form of carbon and energy storage. frontiersin.org These bioplastics are an environmentally friendly alternative to petroleum-based plastics. The properties of PHAs are highly dependent on their monomer composition, and a wide variety of monomers can be incorporated by feeding bacteria different carbon sources. nih.gov

The bacterium Pseudomonas putida is particularly versatile in producing PHAs with various functional groups. When fed with structurally related fluorinated precursors, such as fluorophenoxyalkanoic acids, P. putida has been shown to synthesize PHAs containing fluorinated phenoxy side groups. researchgate.net This process demonstrates the capability of microbial biosynthetic machinery to recognize and polymerize fluorinated monomers. It is plausible that this compound could similarly serve as a precursor, being metabolized through pathways like the β-oxidation cycle to generate (R)-3-hydroxy-7-fluoroheptanoyl-CoA, which could then be incorporated into the growing PHA chain by the PHA synthase enzyme. nih.govnih.gov

The table below summarizes findings from studies using fluorinated precursors for PHA synthesis in Pseudomonas putida.

| Precursor Fed to P. putida | Resulting Fluorinated PHA Copolymer | Reference |

| 11-(meta-fluorophenoxy)undecanoic acid | P(3-hydroxy-5-(meta-fluorophenoxy)valerate-co-3-hydroxy-7-(meta-fluorophenoxy)heptanoate) | researchgate.net |

| 11-(para-fluorophenoxy)undecanoic acid | P(3-hydroxy-5-(para-fluorophenoxy)valerate-co-3-hydroxy-7-(para-fluorophenoxy)heptanoate) | researchgate.net |

Engineering of Biosynthetic Pathways for Fluorinated Metabolites

The creation of novel fluorinated metabolites often requires the strategic engineering of microbial biosynthetic pathways. nih.gov Living systems present a powerful alternative to traditional chemical fluorination methods, offering the potential to produce complex, site-selectively fluorinated natural products through synthetic biology. nih.gov

The core challenge in this approach is to make the cellular machinery accept and process the unnatural, fluorinated building blocks, which must compete with the native, non-fluorinated molecules abundant in the host organism. nih.gov Key strategies to overcome this include:

Enzyme Engineering: Modifying key enzymes to enhance their selectivity for fluorinated substrates. A successful example is the engineering of a trans-acyltransferase (AT), a gatekeeper enzyme in polyketide synthesis that selects the extender units for chain elongation. By altering the enzyme's active site, researchers increased its selectivity for fluoromalonyl-CoA over the natural malonyl-CoA, leading to the preferential incorporation of fluorine into the polyketide product. nih.gov

Pathway Manipulation: Altering metabolic pathways to increase the intracellular pool of the desired fluorinated precursor. This can involve overexpressing genes that help synthesize the fluorinated building block or knocking out competing pathways that consume it. This ensures that the engineered enzymes have a sufficient supply of the fluorinated substrate to work with. nih.gov

Host Selection and Modification: Using microbial hosts like Pseudomonas species, which possess robust fatty acid metabolism pathways that can be adapted to process fluorinated fatty acids. nih.gov Weakening or modifying the β-oxidation cycle in Pseudomonas putida has been shown to allow for more controlled synthesis of PHAs with specific monomer compositions when fatty acids are supplied as precursors. nih.gov

These synthetic biology approaches effectively expand the chemical repertoire of living systems, enabling the production of complex fluorinated molecules that would be difficult to access through conventional chemical synthesis. nih.gov

Future Research Directions and Emerging Paradigms in 7 Fluoroheptanoic Acid Studies

Integration of Omics Technologies for Comprehensive Metabolic Analysis

A significant future direction in understanding the biological impact of 7-Fluoroheptanoic acid involves the integration of various "omics" technologies. These high-throughput methods offer a systems-level view of molecular changes within an organism, providing a comprehensive picture of how this fluorinated fatty acid is metabolized and what cellular pathways it influences.

Metabolomics: This approach can identify and quantify the downstream metabolites of this compound. As ω-fluorinated fatty acids are known to undergo metabolism that can lead to the formation of toxic fluoroacetate (B1212596), detailed metabolomic studies are crucial. nih.govtcichemicals.com For instance, studies on fluoride (B91410) exposure in animal models have already demonstrated significant alterations in fatty acid and amino acid metabolism. fluoridealert.orgresearchgate.net Non-targeted metabolomics using techniques like gas chromatography-mass spectrometry (GC-MS) can reveal unexpected metabolic products and pathway perturbations, offering a broader understanding of its biochemical fate. fluoridealert.orgresearchgate.net

Transcriptomics: Analyzing the transcriptome can reveal how this compound exposure alters gene expression. Studies on similar compounds, like perfluorooctanoic acid (PFOA), have shown that they can impact the expression of hundreds of genes, particularly those involved in lipid metabolism and immune responses. nih.govmdpi.com Transcriptomic analysis of cells or tissues exposed to this compound could identify key regulatory genes and signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, that are affected by its presence. nih.gov

Proteomics: This technology investigates changes in protein expression and modification. In the context of this compound, proteomics can identify specific enzymes involved in its metabolism or proteins whose functions are altered upon exposure. researchgate.netnih.gov For example, it could pinpoint the specific cytochrome P450 enzymes or hydrolases that interact with this fatty acid.

By integrating data from metabolomics, transcriptomics, and proteomics, researchers can construct a detailed model of the cellular response to this compound. This multi-omics approach will be instrumental in elucidating its mechanism of action, identifying potential biomarkers of exposure, and understanding its toxicological profile.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Findings |

| Metabolomics | Identification and quantification of metabolites | Elucidation of metabolic pathways, identification of toxic byproducts (e.g., fluoroacetate), discovery of biomarkers. fluoridealert.orgresearchgate.net |

| Transcriptomics | Analysis of gene expression changes | Identification of affected signaling pathways (e.g., PPAR), understanding of regulatory networks, insights into cellular stress responses. nih.govmdpi.com |

| Proteomics | Study of protein expression and modifications | Identification of interacting enzymes (e.g., cytochrome P450s), understanding of post-translational modifications, discovery of protein-based biomarkers. researchgate.netnih.gov |

Exploration of Novel Biocatalytic Approaches for Fluorination

The chemical synthesis of organofluorine compounds can be challenging. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative for producing compounds like this compound.

A key area of future research is the discovery and engineering of enzymes capable of forming carbon-fluorine (C-F) bonds. The only known enzyme to naturally catalyze this reaction is fluorinase , originally isolated from Streptomyces cattleya. wikipedia.orgnih.govnih.gov While fluorinase acts on S-adenosyl-L-methionine (SAM), its discovery has spurred efforts to find other fluorinating enzymes or to engineer existing ones for broader substrate specificity. wikipedia.orgfrontiersin.org